4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate
Overview
Description
4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate is a complex organic compound that features a triazole ring, a nitro group, and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Key factors in industrial production include the optimization of reaction times, temperatures, and the use of environmentally friendly solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate ester can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Reaction conditions often involve specific temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Mechanism of Action
The mechanism of action of 4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate: Another triazole-containing compound with similar biological activities.
1,2,4-Triazole-containing scaffolds: A broad class of compounds with diverse applications in pharmaceuticals and materials science.
Uniqueness
4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate is unique due to its combination of a triazole ring, nitro group, and sulfonate ester. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O5S/c21-20(22)14-3-1-2-4-15(14)26(23,24)25-13-7-5-12(6-8-13)9-18-19-10-16-17-11-19/h1-11H/b18-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFOMYWCUBGMB-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)C=NN3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)/C=N/N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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